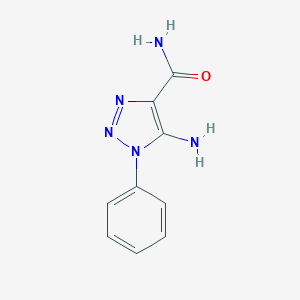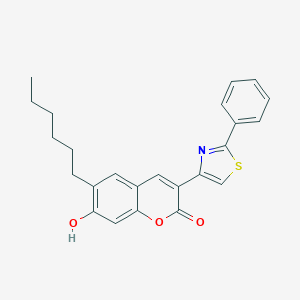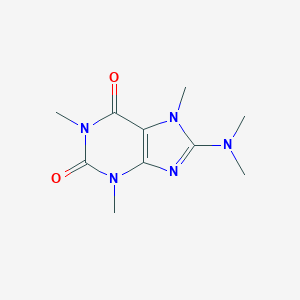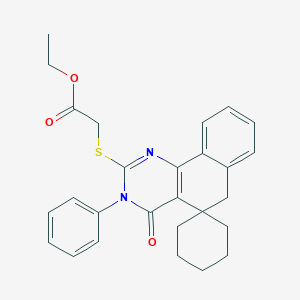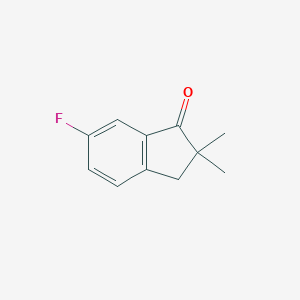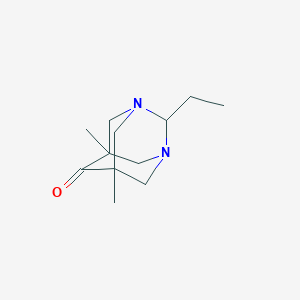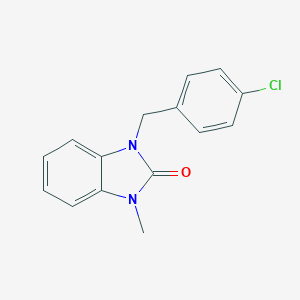
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SBI-0206965 and is a potent and selective inhibitor of the DNA damage response protein, ataxia-telangiectasia mutated (ATM) kinase.
作用机制
ATM kinase is a key regulator of the DNA damage response pathway, which is responsible for repairing DNA damage and maintaining genomic stability. Inhibition of ATM kinase by 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one prevents the activation of this pathway, leading to increased sensitivity of cancer cells to DNA damage-inducing agents.
生化和生理效应
In addition to its role in cancer therapy, 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has also been studied for its effects on other biological processes. This compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2, suggesting a potential antiviral application. Additionally, this compound has been shown to modulate the immune response, suggesting a potential application in autoimmune diseases.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its high potency and selectivity for ATM kinase inhibition. This allows for accurate and specific targeting of the DNA damage response pathway. However, one limitation of this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
未来方向
There are several potential future directions for the use of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in scientific research. One potential direction is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the investigation of this compound's effects on other biological processes, such as viral replication and immune modulation. Finally, further research is needed to fully understand the potential toxicity of this compound and its effects on non-cancerous cells.
Conclusion:
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a promising compound for the treatment of cancer and other diseases. Its potent and selective inhibition of ATM kinase makes it a valuable tool for studying the DNA damage response pathway and developing new cancer therapies. Further research is needed to fully understand the potential of this compound and its limitations.
合成方法
The synthesis of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one involves the reaction of 4-chlorobenzylamine with 2-methylbenzimidazole-1-carboxylic acid, followed by cyclization to form the desired compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
科学研究应用
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. The inhibition of ATM kinase by this compound sensitizes cancer cells to chemotherapy and radiotherapy, leading to increased cell death. Additionally, this compound has been shown to enhance the efficacy of immune checkpoint inhibitors, which are a type of cancer immunotherapy.
属性
CAS 编号 |
5701-03-1 |
|---|---|
产品名称 |
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one |
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C15H13ClN2O/c1-17-13-4-2-3-5-14(13)18(15(17)19)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
InChI 键 |
TWIHGMLZOVLBAW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
规范 SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




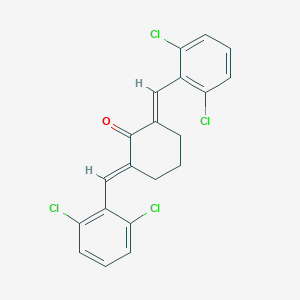
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
